molecular formula C14H20ClN3O4S B1620788 2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride CAS No. 725234-38-8

2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride

Cat. No.: B1620788
CAS No.: 725234-38-8
M. Wt: 361.8 g/mol
InChI Key: GOFMSUMDSSCVJS-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with an ethoxy group, a sulfonyl chloride moiety, and a 4-methylpiperazine carboxamido group. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing sulfonamide-based therapeutics.

Properties

IUPAC Name

2-ethoxy-5-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O4S/c1-3-22-12-5-4-11(10-13(12)23(15,20)21)16-14(19)18-8-6-17(2)7-9-18/h4-5,10H,3,6-9H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFMSUMDSSCVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374474
Record name 2-Ethoxy-5-[(4-methylpiperazine-1-carbonyl)amino]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725234-38-8
Record name 2-Ethoxy-5-[(4-methylpiperazine-1-carbonyl)amino]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride typically involves the reaction of 2-ethoxy-5-nitrobenzenesulfonyl chloride with 4-methylpiperazine-1-carboxamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitro group in precursor compounds can be reduced to an amine group.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

    Reduction Reactions: Commonly use reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: Often employ oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Reactions: Yield sulfonamide or sulfonate ester derivatives.

    Reduction Reactions: Produce amine derivatives.

    Oxidation Reactions: Form aldehyde or carboxylic acid derivatives.

Scientific Research Applications

2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride is not well-documented. compounds with similar structures often act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Classification and Reactivity

Sulfonyl chlorides with diverse substituents exhibit varying electronic, steric, and solubility profiles. Below is a comparative analysis of key analogues:

Table 1: Key Properties of 2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl Chloride and Analogues
Compound Name (CAS No.) Substituent Molecular Weight Reactivity Solubility Potential Applications
Target Compound 4-methylpiperazine-1-carboxamido ~373.84* Moderate High CNS drug precursors
2-Ethoxy-5-(4-fluorobenzamido)-... (680618-06-8) 4-fluorobenzamido 398.82 High Moderate Antibacterial agents
2-Ethoxy-5-(3-methyl-4-nitrobenzamido)-... (680618-07-9) 3-methyl-4-nitrobenzamido 398.82 Very High Low High-reactivity intermediates
2-Ethoxy-5-(morpholine-4-carboxamido)-... (680618-10-4) morpholine-4-carboxamido ~375.83* Moderate High Enzyme inhibitors
2-Ethoxy-5-(3-nitrobenzamido)-... (680618-00-2) 3-nitrobenzamido ~384.78* High Low Electrophilic reagents

*Calculated based on molecular formulas.

Key Observations:

Electron-Withdrawing Substituents (Nitro, Fluoro):

  • Compounds with nitro (e.g., 680618-07-9) or fluoro (e.g., 680618-06-8) groups exhibit heightened electrophilicity due to electron withdrawal, accelerating nucleophilic substitution reactions. However, low solubility may limit their utility in aqueous systems .
  • In contrast, the target compound’s 4-methylpiperazine carboxamido group balances moderate reactivity with improved solubility, attributed to the basic piperazine nitrogen .

Steric Effects:

  • Bulky substituents like morpholine-4-carboxamido (680618-10-4) introduce steric hindrance, reducing reactivity but enhancing metabolic stability. The target compound’s 4-methylpiperazine group provides moderate steric bulk, optimizing both reactivity and drug-like properties .

Biological Implications: Piperazine and morpholine derivatives are prevalent in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier. Nitro-substituted analogues (e.g., 680618-07-9) may serve as intermediates in antibacterial agents, leveraging their high reactivity for covalent target binding .

Biological Activity

2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride (commonly referred to as EMPS) is a sulfonamide compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. Its unique structure, characterized by the presence of a piperazine ring and sulfonyl chloride moiety, suggests a diverse range of biological interactions.

  • Molecular Formula : C14H20ClN3O4S
  • Molecular Weight : 327.84 g/mol
  • CAS Number : 2758755

Synthesis

The synthesis of EMPS typically involves the reaction of 2-ethoxy-5-nitrobenzenesulfonyl chloride with 4-methylpiperazine-1-carboxamide in the presence of solvents like dichloromethane and bases such as triethylamine. This method allows for the formation of the desired sulfonamide product while optimizing yield and purity.

While specific mechanisms of action for EMPS are not extensively documented, compounds with similar structures often function by inhibiting enzyme activity or modulating receptor interactions. The sulfonyl chloride group may facilitate nucleophilic attack by biological molecules, leading to inhibition or alteration of enzymatic pathways.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated antibacterial and antifungal activities, suggesting that EMPS may possess similar effects. In particular, compounds derived from piperazine have shown promise against various pathogens .

Anti-inflammatory and Analgesic Properties

The structural characteristics of EMPS suggest potential anti-inflammatory and analgesic properties. Compounds containing sulfonamide groups have been investigated for their ability to inhibit inflammatory pathways, which could position EMPS as a candidate for therapeutic applications in pain management and inflammatory diseases .

Case Studies and Research Findings

A study involving Schiff base complexes derived from related sulfonamide structures highlighted their biological activities, including antibacterial and anti-inflammatory effects. The synthesized compounds were characterized using techniques such as FT-IR spectroscopy and NMR, confirming their structures and functional groups essential for biological activity .

Furthermore, research into piperazine-containing drugs has shown that these compounds often interact with various biological targets, including kinases and receptors involved in cell signaling pathways. This interaction profile suggests that EMPS could also engage similar targets, warranting further investigation into its pharmacological potential .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acidPotential PDE5 inhibitorIntermediate in Sildenafil synthesis
4-Methylpiperazine derivativesAntimicrobial, anti-inflammatoryCommonly used in drug development
Sulfonamide-based drugsAntibacterial, antifungalEstablished therapeutic agents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride
Reactant of Route 2
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2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride

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